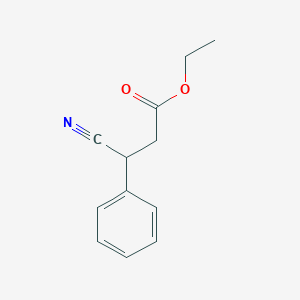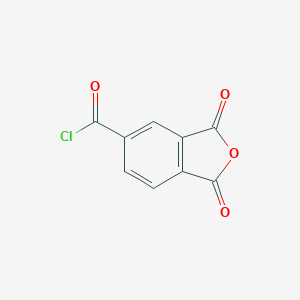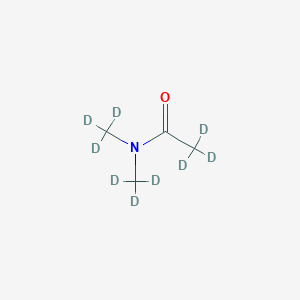
Triisopropylphosphonium tetrafluoroborate
Vue d'ensemble
Description
Triisopropylphosphonium tetrafluoroborate, also known as Tris(1-methylethyl)phosphine tetrafluoroborate, is a chemical compound with the empirical formula C9H22BF4P . It has a molecular weight of 248.05 .
Synthesis Analysis
The synthesis of triisopropylphosphonium tetrafluoroborate-like compounds involves palladium-catalyzed reactions and aromatic nucleophilic substitution processes.Molecular Structure Analysis
The molecular structure of related phosphonium compounds has been extensively studied. For instance, the structural analysis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives revealed unusually large bond angles around phosphorus atoms, indicating steric hindrance and its impact on molecular geometry.Chemical Reactions Analysis
Triisopropylphosphonium tetrafluoroborate participates in various chemical reactions, demonstrating versatile reactivity and utility in organic synthesis. For example, its role in the formation of phosphonium Di- and monocations in superacid media showcases its reactivity and potential for generating novel phosphorus-containing compounds .Physical And Chemical Properties Analysis
Triisopropylphosphonium tetrafluoroborate is a powder form substance . The physical properties of phosphonium-derived ionic liquids, including those similar to triisopropylphosphonium tetrafluoroborate, have been evaluated for their tribological characteristics.Applications De Recherche Scientifique
- Triisopropylphosphonium tetrafluoroborate is used as a reactant in the synthesis of triisopropylphosphine complexes of ruthenium(II), imine hydrogenation, and dihydride and alkene-η6-arene complexes .
- Triisopropylphosphonium tetrafluoroborate could potentially be used in thermal energy storage materials .
Scientific Field: Organic Synthesis
Scientific Field: Heat Transfer Fluids
Scientific Field: Thermal Energy Storage Materials
Scientific Field: Fuel Cells
Scientific Field: Solvents for Chemical Processes
- Scientific Field: Cross-Coupling Reactions
Safety And Hazards
Propriétés
IUPAC Name |
tri(propan-2-yl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIZABAOCDZNU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455500 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylphosphonium tetrafluoroborate | |
CAS RN |
121099-07-8 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)








